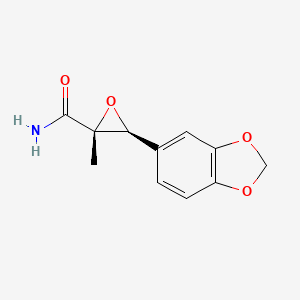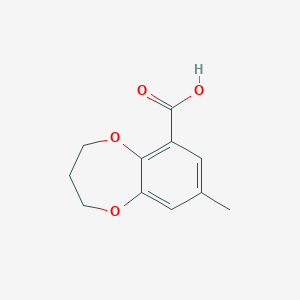
(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide is a chiral compound that features a benzodioxole moiety and an oxirane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxirane Ring Formation: The oxirane ring can be introduced via epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Diols
Substitution: Substituted oxiranes
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors, providing insights into its biological activity and potential therapeutic applications.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxylic acid
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-methylamine
- (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-ethanol
Uniqueness
The uniqueness of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
850755-10-1 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2R,3S)-3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C11H11NO4/c1-11(10(12)13)9(16-11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3,(H2,12,13)/t9-,11+/m0/s1 |
Clé InChI |
LLYJBNSKPUAMFI-GXSJLCMTSA-N |
SMILES isomérique |
C[C@@]1([C@@H](O1)C2=CC3=C(C=C2)OCO3)C(=O)N |
SMILES canonique |
CC1(C(O1)C2=CC3=C(C=C2)OCO3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)




![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)


![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)
![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
